Product packaging for H-Thr-Obzl.HCl(Cat. No.:CAS No. 33645-24-8)

H-Thr-Obzl.HCl

Cat. No.: B153591
CAS No.: 33645-24-8
M. Wt: 245.70 g/mol
InChI Key: IDZGTFSDZJVMSD-SCYNACPDSA-N
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Description

Significance of Protected Amino Acid Derivatives in Contemporary Organic Synthesis

In the intricate process of multi-step organic synthesis, particularly in peptide chemistry, functional groups must be selectively masked or "protected" to prevent unwanted side reactions. wikipedia.orgorganic-chemistry.org Amino acids, the constituent units of peptides, are bifunctional molecules containing both a nucleophilic amino group and an electrophilic carboxylic acid group. researchgate.net Without protection, attempts to form a peptide bond between two amino acids would result in a chaotic mixture of products, including uncontrolled polymerization. researchgate.net

Protected amino acid derivatives are modified versions of amino acids where one or more reactive groups are temporarily blocked. nbinno.com This strategy allows chemists to control which end of the amino acid participates in a reaction. nbinno.com For instance, to add an amino acid to a growing peptide chain, the amino group of the incoming unit is typically protected (e.g., with a Boc or Fmoc group), while its carboxylic acid is "activated" to react with the free amino group of the terminal residue on the chain. nih.gov Conversely, derivatives like H-Thr-OBzl.HCl have a free amino group and a protected carboxylic acid group, making them suitable as the starting point of a synthesis or for specific coupling steps. researchgate.netpeptide.comcymitquimica.com

The development of a wide array of protecting groups with different cleavage conditions has been a pivotal advance. researchgate.net This allows for "orthogonal" protection schemes, where one type of protecting group can be removed in the presence of another, enabling the synthesis of highly complex and modified peptides. wikipedia.orgpeptide.comnih.gov The choice of protecting group is therefore a critical strategic decision in planning a synthesis, influencing reaction conditions, solubility, and the final purification of the target peptide. researchgate.net

This compound as a Strategic Building Block in Peptide Synthesis Methodologies

This compound, or L-Threonine benzyl (B1604629) ester hydrochloride, is a specialized amino acid derivative designed for direct use in peptide synthesis. ambeed.comcymitquimica.com In this compound, the carboxylic acid functional group of L-threonine is protected as a benzyl ester (OBzl), while the α-amino group remains free, protonated as a hydrochloride (HCl) salt for stability and improved handling. peptide.comruifuchems.com This configuration makes it an ideal building block for elongation of a peptide chain from the N-terminus.

The primary application of this compound is in solution-phase and solid-phase peptide synthesis (SPPS). nih.gov In a typical SPPS cycle using the popular Fmoc strategy, the free amino group of this compound can be coupled to the activated carboxylic acid of an N-Fmoc protected amino acid. The benzyl ester group protects the threonine's carboxyl function throughout the coupling reaction and subsequent steps, preventing it from reacting out of turn. libretexts.org It is particularly valuable in strategies where a C-terminal ester is desired in the final peptide or when specific cleavage conditions are required that are compatible with the benzyl group's removal. peptide.comlibretexts.org

The physicochemical properties of this compound are well-defined, ensuring its reliable use in synthesis.

Physicochemical Properties of this compound
PropertyValueReference
CAS Number33645-24-8 peptide.comchemicalbook.commedchemexpress.com
Molecular FormulaC₁₁H₁₅NO₃·HCl or C₁₁H₁₆ClNO₃ peptide.comcymitquimica.commedchemexpress.com
Molecular Weight245.70 g/mol cymitquimica.comruifuchems.commedchemexpress.com
AppearanceWhite to off-white powder or crystal cymitquimica.commedchemexpress.com
PurityTypically >98% (HPLC) cymitquimica.comtcichemicals.com
Melting Point128.0 to 132.0 °C ruifuchems.comtcichemicals.com

Evolution of Protecting Group Strategies for Threonine Carboxylic Acid Moieties

The benzyl ester (Bzl or OBzl), as used in this compound, is a classic and widely used carboxyl protecting group. libretexts.orgpeptide.com It is stable to the basic conditions used for Fmoc group removal and the moderate acidic conditions used for Boc group removal, making it compatible with both major SPPS strategies. nih.govpeptide.com The benzyl ester is typically removed under reductive conditions, most commonly via catalytic hydrogenolysis (H₂/Pd), or by strong acids like hydrogen bromide (HBr) in acetic acid or hydrofluoric acid (HF). libretexts.orggcwgandhinagar.com

The evolution of peptide synthesis has led to a variety of protecting groups for carboxylic acids, offering chemists a toolbox to tackle different synthetic challenges.

Comparison of Common Carboxylic Acid Protecting Groups for Amino Acids
Protecting GroupAbbreviationCommon Cleavage ConditionsKey FeaturesReference
Benzyl EsterBzl or OBzlH₂/Pd (Hydrogenolysis); Strong acids (HF, HBr/AcOH)Stable to mild/moderate acid and base; Orthogonal to Fmoc and Boc groups. peptide.comlibretexts.orgyoutube.com
Methyl EsterMe or OMeSaponification (e.g., aq. NaOH)Simple to introduce; Base-labile, less common in standard Fmoc-SPPS due to harsh cleavage. libretexts.org
tert-Butyl EstertBu or OtBuStrong acid (e.g., Trifluoroacetic Acid - TFA)Commonly used in Boc-SPPS; Cleaved simultaneously with Boc groups and tBu side-chain protection. youtube.comiris-biotech.de
Allyl EsterAll or OAllPd(0) catalyzed allylic transferOrthogonal to both acid-labile (Boc, tBu) and base-labile (Fmoc) groups. medchemexpress.com

This strategic diversity allows for the synthesis of complex peptides, including those requiring selective modification of the C-terminus while the peptide remains anchored to a solid support. The benzyl ester remains a cornerstone of these strategies due to its robust nature and distinct cleavage mechanism. libretexts.orgpeptide.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16ClNO3 B153591 H-Thr-Obzl.HCl CAS No. 33645-24-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2S,3R)-2-amino-3-hydroxybutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,8,10,13H,7,12H2,1H3;1H/t8-,10+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZGTFSDZJVMSD-SCYNACPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584170
Record name Benzyl L-threoninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33645-24-8
Record name Benzyl L-threoninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for H Thr Obzl.hcl and Its Incorporations

Preparation and Derivatization of H-Thr-OBzl.HCl

The synthesis of this compound is a well-established process, yet requires careful control of reaction conditions to achieve high yields and purity. The subsequent purification is equally critical to ensure its suitability for peptide synthesis.

The most common and direct method for the synthesis of this compound is the Fischer-Speier esterification of L-threonine with benzyl (B1604629) alcohol in the presence of a strong acid catalyst, typically hydrogen chloride (HCl). google.com The reaction involves heating a suspension of L-threonine in benzyl alcohol while bubbling dry HCl gas through the mixture. Alternatively, a solution of HCl in a suitable solvent can be used. The equilibrium of the reaction is driven forward by the removal of water, often through azeotropic distillation with a solvent like dichloroethane. google.com

Another approach involves the use of thionyl chloride (SOCl2) as a chlorinating agent to first convert the carboxylic acid of threonine to an acyl chloride, which then readily reacts with benzyl alcohol to form the ester. google.com However, this method is often less preferred due to the harshness and toxicity of thionyl chloride.

A patent describes a method for preparing amino acid benzyl ester hydrochlorides using a metal chloride as a catalyst in a suitable solvent. google.com In this process, the amino acid and hydrogen chloride first generate the amino acid hydrochloride, which then undergoes esterification with benzyl alcohol at reflux temperature. google.com The water generated is removed azeotropically to drive the reaction to completion. google.com

A specific example of a related synthesis involves dissolving D-allothreonine in absolute ethanol, cooling the solution, and then passing hydrogen chloride gas to saturation. The mixture is then heated to reflux to yield the corresponding ethyl ester hydrochloride. A similar principle can be applied for the synthesis of the benzyl ester.

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and residual solvent. Recrystallization is a common and effective technique. The crude product is dissolved in a minimal amount of a hot solvent, such as ethanol, and then allowed to cool slowly. The pure crystals of this compound will precipitate out of the solution, leaving impurities behind. The crystals are then collected by filtration, washed with a cold solvent (e.g., ice-cold dichloroethane), and dried. google.com

For highly pure material required for sensitive applications, chromatographic techniques can be employed. pH-zone-refining counter-current chromatography has been demonstrated as an effective method for the separation of basic amino acid benzyl esters. nih.gov This technique utilizes a retainer base in the stationary phase and an eluent acid to elute the compounds in order of their pKa and hydrophilicity, allowing for excellent separation. nih.gov

Column chromatography on silica (B1680970) gel is another viable purification method. researchgate.net The crude product is loaded onto a silica gel column and eluted with a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether. researchgate.net The fractions containing the pure product are collected and the solvent is removed under reduced pressure. researchgate.net

The purity of the final product is typically assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. sigmaaldrich.comtcichemicals.com The melting point and optical rotation are also important parameters for quality control. sigmaaldrich.comtcichemicals.com

Technique Description Reference
RecrystallizationDissolving the crude product in a hot solvent and allowing it to cool to form pure crystals. google.com
pH-Zone-Refining Counter-Current ChromatographyA chromatographic technique that separates compounds based on their pKa and hydrophilicity. nih.gov
Column ChromatographyA method used to purify individual chemical compounds from mixtures of compounds. researchgate.net

This compound in Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient and automated synthesis of peptides. peptide.com this compound serves as a crucial building block in both of the major SPPS strategies: Fmoc and Boc.

In the Fmoc/tBu strategy, the Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu). biosynth.comlsu.edu When incorporating a threonine residue, Fmoc-Thr(tBu)-OH is the standard building block used. cem.comsigmaaldrich.compeptide.com The hydroxyl group of threonine is protected with a tBu group to prevent side reactions during peptide chain elongation.

While this compound is not directly used in the chain elongation steps of standard Fmoc-SPPS, it finds application in the synthesis of peptide fragments or in solution-phase couplings. For instance, a dipeptide fragment can be synthesized in solution using Fmoc-protected amino acids and this compound, and this fragment can then be coupled to a resin-bound peptide. The benzyl ester of the C-terminal threonine can be removed at the end of the synthesis by catalytic hydrogenation.

The Boc/Bzl strategy utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (Bzl)-based groups for side-chain protection. sigmaaldrich.combiosynth.com In this context, Boc-Thr(Bzl)-OH is the standard building block for introducing a threonine residue. sigmaaldrich.comsigmaaldrich.compeptide.com The hydroxyl group of threonine is protected as a benzyl ether.

This compound is directly applicable in Boc-SPPS. After the coupling of the first amino acid to the resin, the Boc group is removed with an acid, typically trifluoroacetic acid (TFA). peptide.com The resulting free amine is then neutralized, and the next Boc-protected amino acid is coupled. When the desired sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the benzyl ether on threonine and the benzyl ester at the C-terminus, are removed simultaneously using a strong acid like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

SPPS Strategy Nα-Protection Threonine Side-Chain Protection Role of this compound
Fmoc/tBuFmoc (base-labile)tBu (acid-labile)Primarily in solution-phase fragment synthesis.
Boc/BzlBoc (acid-labile)Bzl (acid-labile)Direct use as a C-terminal residue.

The efficiency of the coupling reaction is paramount in SPPS to ensure high yields of the target peptide. The incorporation of this compound, particularly as the first amino acid attached to the resin, requires optimized conditions. The carboxylic acid of the incoming amino acid is activated to facilitate the formation of the amide bond.

A variety of coupling reagents are available, which can be broadly categorized into carbodiimides, aminium/uronium salts, and phosphonium (B103445) salts. researchgate.net

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling agents. They are often used in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress side reactions and reduce racemization.

Aminium/Uronium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient and lead to rapid coupling times.

Phosphonium Salts: BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also powerful coupling reagents.

The choice of coupling reagent, solvent (typically DMF or NMP), temperature, and reaction time all play a crucial role in achieving efficient incorporation of this compound. The presence of a tertiary amine base, such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), is also required to neutralize the hydrochloride salt and to facilitate the coupling reaction.

Optimization of Coupling Conditions for Efficient this compound Incorporation

Mechanistic Considerations of Coupling Reagents (e.g., Uronium/Phosphonium Salts, Carbodiimides)

The selection of a coupling reagent is critical for achieving high efficiency and minimizing side reactions. The primary classes of reagents used for activating the carboxyl group for reaction with this compound are carbodiimides, phosphonium salts, and aminium/uronium salts.

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are classic activators. peptide.comthermofisher.com The mechanism involves the reaction of the carbodiimide (B86325) with an N-protected amino acid to form a highly reactive O-acylisourea intermediate. peptide.comresearchgate.net This intermediate is then attacked by the nucleophilic amine of this compound (after neutralization of the hydrochloride salt with a non-nucleophilic base) to form the desired peptide bond and a urea (B33335) byproduct. peptide.com A potential side reaction is the rearrangement of the O-acylisourea to an unreactive N-acylurea, which can be mitigated by using additives. peptide.com

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are highly efficient. thieme-connect.deyoutube.com Their mechanism begins with the reaction between the N-protected amino acid's carboxylate and the phosphonium salt to form an acyloxyphosphonium salt. thieme-connect.deresearchgate.net This activated species subsequently reacts with this compound to yield the peptide. Phosphonium reagents are known for their high reactivity and are often preferred for sterically hindered couplings. thieme-connect.desigmaaldrich.com They are generally considered less prone to causing guanidinylation of the N-terminal amine compared to uronium salts. sigmaaldrich.com

Uronium/Aminium Salts: This class includes well-known reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). youtube.combachem.com These reagents react with the carboxylate of the N-protected amino acid to form an activated ester (e.g., an OBt or OAt ester). sigmaaldrich.comresearchgate.net This active ester is then readily aminolyzed by this compound to form the peptide bond. HATU, containing the 7-azabenzotriazole moiety, is generally more reactive than HBTU and is particularly effective at suppressing racemization. luxembourg-bio.com

Role of Activating Additives (e.g., N-Hydroxybenzotriazoles, Oxyma Pure)

Activating additives are indispensable in modern peptide synthesis for enhancing reaction rates and, crucially, suppressing the loss of chiral integrity (racemization).

N-Hydroxybenzotriazoles: 1-Hydroxybenzotriazole (HOBt) is a conventional additive used alongside carbodiimides. wikipedia.orgnbinno.com It functions by trapping the highly reactive O-acylisourea intermediate to form an HOBt-active ester. peptide.combrainly.in This active ester is more stable than the O-acylisourea, which minimizes the formation of N-acylurea and oxazolone (B7731731) side products that can lead to racemization. peptide.comoxymapure.com 1-Hydroxy-7-azabenzotriazole (HOAt) is a more advanced additive that is more effective at accelerating coupling and reducing racemization than HOBt, partly due to anchimeric assistance from its pyridine (B92270) nitrogen. luxembourg-bio.comresearchgate.net

Oxyma Pure: Ethyl 2-cyano-2-(hydroxyimino)acetate, known as OxymaPure, has emerged as a superior additive. researchgate.netthieme-connect.com It is highly effective at suppressing racemization and functions similarly to HOBt by forming a highly reactive oxime ester. oxymapure.comresearchgate.net A significant advantage of OxymaPure is its enhanced safety profile, as it is non-explosive, unlike anhydrous HOBt. wikipedia.orgoxymapure.com Its acidity and reactivity often lead to higher yields and purities compared to HOBt. researchgate.netnih.gov

AdditiveAbbreviationpKaKey Advantages
1-HydroxybenzotriazoleHOBt~4.6Classic, cost-effective, suppresses racemization. peptide.comnbinno.com
1-Hydroxy-7-azabenzotriazoleHOAt~3.7More reactive than HOBt, superior racemization suppression. luxembourg-bio.com
Ethyl 2-cyano-2-(hydroxyimino)acetateOxymaPure~4.6High reactivity, non-explosive safety profile, excellent racemization suppression. oxymapure.comnih.gov
Solvent System Optimization for Enhanced Reaction Efficiency

The choice of solvent is paramount in solution-phase synthesis as it must effectively dissolve the starting materials (N-protected amino acid and this compound), reagents, and the growing peptide chain. An optimal solvent system enhances reaction rates and prevents aggregation-related side reactions. creative-peptides.com

Traditionally, polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) have been staples in peptide synthesis. researchoutreach.org However, due to toxicity and environmental concerns, there is a significant drive to replace them. gyrosproteintechnologies.com

Research has identified several "greener" alternatives that are viable for peptide synthesis. ambiopharm.com These include ethyl acetate (EtOAc), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME). biotage.comrsc.orggappeptides.com Binary mixtures are also gaining traction, as they allow for the fine-tuning of properties like polarity to optimize solubility and reaction conditions. gyrosproteintechnologies.comunifi.it For instance, mixtures of DMSO/EtOAc have shown promise as effective and less hazardous alternatives to DMF. gyrosproteintechnologies.com The efficiency of a solvent is often related to its ability to prevent the formation of secondary structures like β-sheets in the growing peptide, which can hinder subsequent coupling steps. creative-peptides.com

SolventAbbreviationClassificationKey Properties
N,N-DimethylformamideDMFConventionalHigh polarity, excellent solubilizing power, but reprotoxic. researchoutreach.orggyrosproteintechnologies.com
DichloromethaneDCMConventionalLower polarity, effective for many steps, but a suspected carcinogen. researchoutreach.org
Ethyl AcetateEtOAcGreenModerate polarity, lower toxicity, suitable for extractions and some coupling reactions. rsc.orgrsc.org
2-Methyltetrahydrofuran2-MeTHFGreenDerived from renewable sources, good alternative to THF and DCM. biotage.comgappeptides.com
Dimethyl Sulfoxide (B87167)/Ethyl AcetateDMSO/EtOAcGreen (Mixture)Tunable polarity, effective DMF replacement. gyrosproteintechnologies.com

This compound in Solution-Phase Peptide Synthesis Approaches

This compound, with its protected C-terminus and free N-terminus (as a salt), is an ideal building block for solution-phase peptide synthesis (SPPS), a technique that remains highly relevant for large-scale production and the synthesis of short peptides.

Segment Condensation Strategies Utilizing Threonine Benzyl Ester Fragments

Segment condensation is a powerful strategy that involves synthesizing shorter peptide fragments and then coupling them together. This convergent approach can be more efficient than linear synthesis for producing long peptides. advancedchemtech.com

In this context, this compound can serve as the C-terminal residue of a peptide fragment. For example, a dipeptide fragment such as Z-Gly-Thr-OBzl could be prepared. This fragment, with its C-terminus protected by the benzyl ester group, can then have its N-terminal protecting group (Z-group) removed. The resulting fragment, H-Gly-Thr-OBzl, can then be coupled with another activated peptide fragment. The benzyl ester is stable to many standard coupling and deprotection conditions (like Fmoc removal) but can be cleanly removed at a later stage, typically via catalytic hydrogenation, to reveal the free C-terminal carboxylic acid if needed. rsc.org The use of C-terminal benzyl esters is a well-established tactic in on-resin ligation and fragment condensation strategies. ccspublishing.org.cn

Stepwise Elongation Procedures with this compound

Stepwise elongation is the classic, linear approach to peptide synthesis, where amino acids are added one by one to the growing peptide chain. This compound is an excellent starting point for this method. A typical synthetic cycle would proceed as follows:

Neutralization: this compound is dissolved in a suitable solvent (e.g., EtOAc, DCM) and treated with a tertiary amine base like N,N-diisopropylethylamine (DIPEA) to liberate the free amine of the threonine benzyl ester. thieme-connect.de

Activation: In a separate vessel, the first N-protected amino acid (e.g., Fmoc-Ala-OH) is activated with a coupling reagent (e.g., DCC/OxymaPure or HATU).

Coupling: The solution containing the neutralized H-Thr-OBzl is added to the activated amino acid. The nucleophilic amine attacks the activated carboxyl group, forming the N-protected dipeptide, Fmoc-Ala-Thr-OBzl.

Purification: The reaction mixture is worked up to remove the coupling byproducts and unreacted starting materials. This often involves aqueous extractions, followed by purification techniques like crystallization or chromatography.

Deprotection: The N-terminal protecting group (Fmoc) is removed, typically with a solution of piperidine (B6355638) in DMF or a greener alternative, to yield H-Ala-Thr-OBzl.

Iteration: This dipeptide is then ready to act as the amine component for the next coupling cycle.

This iterative process continues until the desired peptide sequence is assembled.

Sustainable and Green Chemistry Innovations in this compound Mediated Peptide Synthesis

A primary focus is the replacement of hazardous solvents. The move away from DMF and DCM towards greener options like 2-MeTHF, CPME, and EtOAc is a significant trend. rsc.orgadvancedchemtech.com Propylphosphonic anhydride (B1165640) (T3P®) has been demonstrated as a green coupling reagent for solution-phase synthesis in ethyl acetate, offering high efficiency and generating water-soluble byproducts that simplify purification. rsc.orgmdpi.com

The use of safer reagents is another key aspect. OxymaPure stands out as a green coupling additive because it replaces the potentially explosive HOBt while often providing superior performance. oxymapure.comresearchgate.net

Furthermore, process optimization strategies contribute to sustainability. Membrane-enhanced peptide synthesis (MEPS), which combines solution-phase synthesis with nanofiltration for purification, reduces solvent consumption compared to traditional workups. nih.gov Adopting one-pot or continuous flow protocols minimizes intermediate purification steps, leading to a significant reduction in waste and a lower Process Mass Intensity (PMI). rsc.orgunibo.it These sustainable methodologies enhance the safety and environmental profile of peptide synthesis without compromising the quality of the final product.

Development of Environmentally Benign Solvents and Aqueous Media Techniques

The reliance on conventional volatile organic solvents (VOCs) in chemical synthesis is a significant environmental concern. Consequently, research has intensified to identify and implement greener alternatives for processes like the esterification of amino acids.

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs)

Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising green solvents due to their low vapor pressure, thermal stability, and tunable properties. acs.orgscirp.orgrsc.orgscielo.br ILs, composed entirely of ions, and DESs, mixtures of hydrogen bond donors and acceptors, can act as both solvents and catalysts in organic reactions. rsc.orgnih.govpeptide.com

For the synthesis of amino acid benzyl esters, ILs such as 1,3-dimethylimidazolium (B1194174) methanesulfonate (B1217627) have been investigated. In a study on the esterification of various unprotected amino acids with benzyl chloride, this ionic liquid served as the reaction medium, affording satisfactory yields. researchgate.net While data for threonine is not explicitly provided, the general applicability of this method to other amino acids suggests its potential for the synthesis of this compound. A hypothetical reaction scheme based on this precedent would involve the direct reaction of L-Threonine with benzyl chloride in the ionic liquid.

The following table, adapted from studies on similar amino acids, illustrates the potential reaction conditions and outcomes for the synthesis of L-Leucine benzyl ester, providing a model for the synthesis of this compound. researchgate.net

Table 1: Esterification of L-Leucine with Benzyl Chloride in an Ionic Liquid

EntryIonic LiquidTemperature (°C)Time (h)Yield (%)
1[dmim][CH₃SO₃]90560

Data adapted from a study on L-leucine. researchgate.net This table serves as a model for the potential synthesis of this compound under similar conditions.

Deep eutectic solvents, such as those formed from choline (B1196258) chloride and glycerol, are also being explored. rsc.orgnih.gov A study on L-threonine/glycerol-based DES has demonstrated the formation of strong non-covalent bonds, indicating their potential to act as a reaction medium. rsc.org The synthesis of this compound in a DES medium would involve dissolving L-Threonine and a suitable benzylating agent in the DES and heating the mixture. The biodegradability and low cost of DES components make them particularly attractive from a green chemistry perspective. rsc.org

Aqueous Media and Enzymatic Synthesis

The use of water as a solvent is highly desirable from an environmental standpoint. Lipase-catalyzed esterification reactions can be performed in aqueous micellar media, offering high selectivity. rsc.org Lipases, such as those from Candida antarctica (CALB), are effective biocatalysts for the esterification of carboxylic acids and alcohols. nih.govnih.gov

The enzymatic synthesis of this compound would involve the reaction of L-Threonine with benzyl alcohol in the presence of a lipase. These reactions are typically carried out under mild conditions (e.g., room temperature to 60°C) and can exhibit high chemoselectivity, avoiding the need for protecting groups on the amino and hydroxyl functionalities of threonine. uni-kiel.deresearchgate.net Studies on the lipase-catalyzed synthesis of other amino acid esters provide a framework for the potential conditions for this compound synthesis. acsgcipr.orgnih.gov

Table 2: Lipase-Catalyzed Esterification of Amino Acids with Alcohols

EnzymeAmino Acid DerivativeAlcoholSolventTemperature (°C)Yield (%)Reference
Lipase PSIMRacemic β-amino carboxylic ester hydrochloridesWater (hydrolysis)iPr₂O45>48 acsgcipr.org
Lipase TL IMAnilineMethyl acrylateMethanol3580.3 docbrown.info
CALBPropionic acidBenzyl alcoholSolvent-free-99 nih.gov

This table presents data from various lipase-catalyzed reactions to illustrate the general conditions and yields achievable, providing a basis for the potential enzymatic synthesis of this compound.

Principles of Atom Economy and Waste Minimization in Coupling Reactions

Beyond the choice of solvent, the intrinsic efficiency of a chemical reaction is a core tenet of green chemistry. Atom economy, E-factor, and Process Mass Intensity (PMI) are key metrics used to evaluate the "greenness" of a synthesis. researchgate.netresearchgate.netgoogle.comacsgcipr.org

Atom Economy

Atom economy, a concept developed by Barry Trost, measures the proportion of reactant atoms that are incorporated into the desired product. primescholars.com An ideal reaction has an atom economy of 100%.

The traditional synthesis of this compound often involves the use of a protecting group for the amino function (e.g., Fmoc or Boc) and a coupling agent, which leads to a lower atom economy due to the generation of byproducts that are not part of the final molecule. acsgcipr.org

For example, in a typical esterification using an acid catalyst, the atoms of the catalyst and the water molecule formed are considered waste. A more atom-economical approach is a direct addition reaction where all reactant atoms are incorporated into the product. libretexts.org While a direct addition for esterification is not common, enzymatic and some catalytic methods can approach higher atom economy by minimizing the use of stoichiometric reagents.

Table 3: Illustrative Atom Economy Calculation for a Hypothetical Esterification

ReactionReactantsDesired ProductByproducts% Atom Economy
Acid-catalyzed esterificationL-Threonine + Benzyl alcohol + H₂SO₄ (cat.)H-Thr-OBzlH₂O< 100%
Ideal direct additionL-Threonine + Benzylating agentH-Thr-OBzlNone100%

This table provides a conceptual illustration of atom economy. The actual atom economy would be calculated using the molecular weights of all reactants and the desired product.

Waste Minimization: E-Factor and Process Mass Intensity (PMI)

The E-factor (Environmental Factor) is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor signifies a greener process. Process Mass Intensity (PMI) is a more holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. acs.orgacsgcipr.orggoogle.comacsgcipr.orgnih.gov

In industrial peptide synthesis, PMI values can be notoriously high, often exceeding 1000 kg of waste per kg of product, largely due to solvent usage in coupling, washing, and purification steps. nih.gov The development of methodologies that reduce solvent consumption, such as wash-free solid-phase peptide synthesis (SPPS) or the use of recyclable solvents like ILs, can significantly lower the PMI. libretexts.orgrsc.org

For the synthesis of this compound and its subsequent incorporation into peptides, strategies to minimize waste include:

Catalytic Processes: Using catalytic amounts of reagents instead of stoichiometric ones reduces waste. nih.gov

Solvent Recycling: The use of ILs and DESs offers the potential for solvent recycling, which dramatically improves the PMI. rsc.org

One-Pot Syntheses: Combining multiple reaction steps into a single pot reduces the need for intermediate workups and purifications, thereby minimizing solvent use and waste generation. libretexts.org

Aqueous Synthesis: Performing reactions in water eliminates the use of organic solvents, leading to a significant reduction in waste. rsc.org

The application of these principles to the synthesis of this compound and its use in peptide chains represents a significant step towards more sustainable pharmaceutical manufacturing. nih.govua.pt

Mechanistic Pathways and Stereochemical Considerations in H Thr Obzl.hcl Transformations

Detailed Reaction Mechanisms of Peptide Bond Formation Involving Threonine Benzyl (B1604629) Ester

First, the carboxyl group of the incoming N-terminally protected amino acid is activated using a coupling reagent. bachem.com This transforms the carboxyl group into a more reactive species, such as an active ester, symmetrical anhydride (B1165640), or acylphosphonium salt, depending on the reagent used. nih.gov

Following activation, the peptide bond is formed via nucleophilic attack. In this step, the free α-amino group of H-Thr-OBzl.HCl (once neutralized from its hydrochloride salt form by a non-nucleophilic base) attacks the electrophilic carbonyl carbon of the activated amino acid. This attack proceeds through a transient tetrahedral intermediate. nih.gov The subsequent collapse of this intermediate results in the formation of the desired peptide bond and the release of a byproduct derived from the coupling reagent (e.g., dicyclohexylurea in the case of DCC). nih.govpeptide.com This cycle of deprotection and coupling is repeated to elongate the peptide chain. masterorganicchemistry.com While this chemical synthesis mimics the outcome of natural protein synthesis, its mechanism is distinct from the ribosome-catalyzed process, which relies on an RNA active site and enzymatic control rather than protecting groups and external coupling agents. nih.gov

Epimerization and Racemization Phenomena in Threonine-Containing Peptide Syntheses

A primary challenge in the synthesis of threonine-containing peptides is the preservation of stereochemical integrity. Threonine possesses two chiral centers, at the α- and β-carbons. youtube.com The loss of stereochemistry at the α-carbon during synthesis leads to the formation of a diastereomer, specifically D-allo-threonine, a process known as epimerization. nih.govasm.org This side reaction is a significant concern because the activation of the carboxyl group, necessary for coupling, concurrently increases the acidity of the α-hydrogen, making it susceptible to abstraction by bases present in the reaction medium. mdpi.comhighfine.com

While glycosylated serine derivatives are known to be highly susceptible to epimerization, threonine derivatives can exhibit different behaviors. nih.gov In some cases, particularly under forcing conditions, glycosylated threonine may undergo β-elimination as a competing side reaction rather than epimerization. nih.gov Nevertheless, the risk of epimerization remains a critical consideration in any peptide synthesis involving threonine.

The principal mechanism responsible for the loss of chiral integrity at the α-carbon is the formation of a 5(4H)-oxazolone (or azlactone) intermediate. mdpi.compeptide.comresearchgate.net This occurs when the activated C-terminal residue of the growing peptide chain cyclizes. The use of urethane-based N-protecting groups, such as Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl), is a standard strategy to mitigate this risk, as they are known to reduce the rate of oxazolone (B7731731) formation compared to other N-acyl groups. researchgate.net

Once an oxazolone intermediate is formed, its α-hydrogen becomes significantly more acidic and is readily abstracted by a base. highfine.comresearchgate.net This abstraction generates a planar, achiral enolate anion. Subsequent reprotonation of this intermediate can occur from either face of the planar structure, leading to a mixture of the original L-configuration and the undesired D-epimer, thereby compromising the stereochemical purity of the peptide. highfine.com

An alternative, though generally less favored, pathway is the direct abstraction of the α-hydrogen from the activated amino acid itself, without proceeding through a cyclic oxazolone. highfine.com Computational studies on threonine stereoinversion support a mechanism involving keto-enol tautomerization, which is initiated by the abstraction of the α-proton. nih.govacs.org This process results in a change in the Cα–C bond to acquire more double-bond character. nih.govacs.org

The choice of reagents for the coupling reaction has a profound impact on the degree of epimerization. Both the organic base and the coupling reagent itself play critical roles in either preserving or compromising the chiral integrity of the threonine residue.

Organic Bases: A base is required to neutralize the hydrochloride salt of the amino component (e.g., this compound) and to facilitate the coupling reaction. However, the basicity and steric hindrance of the chosen base directly influence the rate of α-hydrogen abstraction. highfine.com Stronger and less sterically bulky bases, such as triethylamine (B128534) (TEA), are known to accelerate racemization. In contrast, sterically hindered bases like N,N-diisopropylethylamine (DIPEA or DIEA) or weaker bases like N-methylmorpholine (NMM) are generally preferred as they reduce the incidence of epimerization. highfine.com Research has shown that highly hindered bases like 2,4,6-collidine can offer even greater protection against racemization. highfine.com

Organic BaseAbbreviationRelative Epimerization RiskKey Characteristics
N,N-DiisopropylethylamineDIPEA / DIEAModerateSterically hindered, commonly used. highfine.com
N-MethylmorpholineNMMLow to ModerateWeaker base than DIPEA, often preferred. highfine.com
2,4,6-CollidineTMPLowHighly sterically hindered, provides good suppression of racemization. highfine.com
TriethylamineTEAHighStrong base with low steric hindrance, increases racemization risk. highfine.com

Coupling Reagents and Additives: The coupling reagent used to activate the carboxylic acid is a determining factor in stereochemical outcomes. nih.gov Carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) can lead to extensive racemization if used alone. nih.govpeptide.com To counteract this, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its more effective derivative 7-aza-1-hydroxybenzotriazole (HOAt) are almost universally employed. peptide.comacs.org These additives function by converting the initial highly reactive species into an active ester, which is more stable and significantly less prone to oxazolone formation and subsequent epimerization. peptide.com

Modern phosphonium (B103445) (e.g., PyBOP) and uronium/aminium (e.g., HBTU, HATU) salt coupling reagents were developed to be highly efficient, but they can still induce epimerization, especially with sensitive residues. nih.govpeptide.com Newer generations of coupling reagents have been specifically designed to minimize this risk. For instance, 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) and 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate (B91526) (COMU) are reported to provide high coupling efficiency with very low levels of epimerization. peptide.comacs.org In certain challenging cases, such as with fluorinated threonine analogs, the addition of copper(II) chloride (CuCl₂) to the coupling cocktail has been shown to effectively suppress racemization. peptide.compeptide.com

Coupling Reagent/SystemAbbreviationRelative Epimerization RiskNotes
DCC or DIC (alone)-HighRequires an additive to suppress racemization. nih.gov
HBTU / HATU + Base-Moderate to HighHighly efficient but can cause significant epimerization without careful control. nih.govpeptide.com
DIC + HOBt-LowA classic combination for suppressing racemization. peptide.compeptide.com
DEPBT-Very LowNoted for being particularly effective with easily epimerized amino acids. peptide.com
COMU-Very LowA modern oxime-based reagent with reduced epimerization and high solubility. acs.org
DIC / HOBt / CuCl₂-Very LowReported as a low-racemization protocol for difficult couplings. peptide.com

Advanced Strategies for Stereochemical Control and Purity Assurance

Ensuring the stereochemical fidelity of a synthetic peptide is paramount and relies on a combination of optimized synthesis protocols and rigorous analytical validation.

Strategic synthesis design is the first line of defense. This includes the judicious selection of low-epimerization coupling reagents (e.g., COMU, DEPBT), the use of additives like HOAt, and the choice of a sterically hindered or weak base (e.g., NMM, DIPEA). peptide.comhighfine.comacs.org Further control can be achieved by managing reaction conditions, such as performing couplings at lower temperatures to decrease the rate of side reactions. Another advanced strategy involves the temporary modification of the peptide backbone itself through the use of pseudoprolines. A threonine residue can be converted into a pseudoproline dipeptide, which is incorporated into the chain. This modification disrupts interchain hydrogen bonding that can impede synthesis and also protects the residue from epimerization; the native threonine structure is then restored during the final acid-mediated cleavage step. peptide.com

Following synthesis, stringent quality control is essential to confirm the purity and identity of the product. Relying solely on a supplier's certificate of analysis can be risky, as in-house quality control often reveals discrepancies in purity. nih.gov A multi-faceted analytical approach is required for comprehensive purity assurance.

Analytical Techniques for Purity and Stereochemical Assessment:

Chiral Chromatography: To specifically quantify the extent of epimerization, chiral HPLC methods are employed. These techniques can separate the desired all-L-peptide from its diastereomers containing one or more D-amino acids. nih.gov

Mass Spectrometry (MS): MS is used to verify the correct molecular weight of the synthesized peptide. bachem.com When coupled with fragmentation techniques (MS/MS), it can help confirm the amino acid sequence and identify impurities. nih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This powerful technique separates ions based on their size, shape, and charge. It is capable of distinguishing between peptide epimers and even their fragments, allowing for the precise localization of an epimerized residue within the peptide sequence. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to compare the spectrum of a synthetic peptide to that of a natural or reference standard to confirm its structure and stereochemistry. nih.gov

By combining these advanced synthetic and analytical strategies, it is possible to produce and verify high-purity threonine-containing peptides, ensuring that their stereochemical integrity is maintained for their intended applications.

Analytical TechniquePrimary Application in Peptide Analysis
Reversed-Phase HPLC (RP-HPLC)Quantifies overall sample purity by separating deletion sequences, truncated peptides, etc. nih.govbachem.com
Chiral HPLCSeparates and quantifies diastereomers (epimers) to determine optical purity. nih.gov
Mass Spectrometry (MS / MS-MS)Confirms molecular weight and amino acid sequence; identifies impurities. nih.govbachem.com
Ion Mobility Spectrometry (IMS-MS)Separates epimers and their fragments to localize stereochemical errors. acs.org
Nuclear Magnetic Resonance (NMR)Confirms overall structure and stereochemistry, often by comparison to a standard. nih.gov

Advanced Applications and Structural Modifications Involving H Thr Obzl.hcl

Synthesis of Peptides with Post-Translational Modifications (PTMs) Utilizing Threonine Benzyl (B1604629) Ester Derivatives

Post-translational modifications are crucial for the biological function of many proteins. The chemical synthesis of peptides bearing these modifications provides invaluable tools for biological research. Threonine, a common site for PTMs like phosphorylation and glycosylation, requires sophisticated synthetic strategies, often employing benzyl-protected derivatives.

Phosphorylation is a key regulatory mechanism in cellular processes, and synthetic phosphopeptides are essential for studying protein kinases and signal transduction pathways. peptide.compeptide.com The synthesis of phosphothreonine-containing peptides is commonly achieved using a "building block" approach, where a pre-phosphorylated threonine derivative is incorporated during solid-phase peptide synthesis (SPPS). rsc.org

A critical building block for this purpose is Fmoc-Thr(PO(OBzl)OH)-OH. peptide.comsigmaaldrich.com In this derivative, the phosphate (B84403) group is protected by a single benzyl group. This specific monobenzyl protection is essential because fully protected phosphate triesters are prone to β-elimination under the basic conditions (piperidine treatment) used for Fmoc group removal during SPPS. sigmaaldrich.com While effective, these partially protected building blocks can present challenges, such as salt formation with piperidine (B6355638), which may hinder subsequent coupling reactions. This issue can often be overcome by using an increased excess of a non-nucleophilic base like diisopropylethylamine (DIPEA) during the coupling step or by performing a counter-ion exchange. peptide.comsigmaaldrich.com The benzyl protecting group on the phosphate is reliably cleaved during the final step of peptide release from the resin, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). sigmaaldrich.com

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a highly efficient method for creating complex, multi-phosphorylated peptides using these building blocks. The elevated temperatures significantly accelerate coupling and deprotection steps. rsc.org

Table 1: Comparison of Coupling Methods for Phosphorylated Amino Acid Incorporation This interactive table summarizes different coupling conditions used in solid-phase peptide synthesis for incorporating phosphorylated amino acids.

Method Amino Acid Equivalents Coupling Reagent Equivalents Base (DIPEA) Equivalents Temperature Duration Reference
MW-SPPS (Standard) 5 4.5 (HATU) 8 75 °C 5 min rsc.org
pSPPS (Phospho-SPPS) 3 2.5 (HATU) 6 75 °C 5 min rsc.org

Protein glycosylation, the attachment of sugar moieties to amino acid side chains, plays a vital role in protein folding, stability, and cell-cell recognition. O-glycosylation on threonine is a common PTM. nih.gov The chemical synthesis of O-glycopeptides heavily relies on the building block strategy, analogous to phosphorylation. nih.gov In this approach, a threonine residue with the desired carbohydrate pre-attached is synthesized first. This glycosylated building block, typically protected with an Fmoc group on the amine, is then incorporated into the peptide sequence using standard SPPS protocols. nih.govnih.gov

The synthesis of these building blocks is a significant chemical challenge, requiring stereoselective control over the formation of the glycosidic linkage. nih.govnih.gov For example, mannosylated serine and threonine building blocks have been successfully prepared and used in the SPPS of glycopeptides derived from α-dystroglycan. nih.gov A primary consideration in this methodology is the stability of the glycosidic bond, which can be susceptible to hydrolysis during the final acidic cleavage of the peptide from the solid support. nih.gov Careful selection of protecting groups on the sugar and optimization of cleavage conditions are therefore critical for a successful synthesis.

H-Thr-OBzl.HCl in the Construction of Peptidomimetics

Peptidomimetics are compounds designed to mimic the three-dimensional structure and biological activity of peptides but with modified, non-peptidic backbones. acs.org This approach aims to overcome the inherent limitations of natural peptides as drugs, such as poor metabolic stability and low cell permeability. The defined stereochemistry of threonine makes it an attractive starting point for creating rigid scaffolds.

The goal of designing threonine-based peptidomimetics is to arrange the threonine side chain (and those of adjacent residues) in a conformation that mimics a specific peptide secondary structure, such as a β-turn or α-helix. nih.gov This is often achieved by replacing the labile amide bonds of the peptide backbone with more stable chemical structures, such as heterocyclic rings. nih.gov For instance, threonine derivatives can be used to synthesize complex scaffolds like teroxazoles or pyrrolopyrimidines, which can serve as bioisosteres of peptide bonds. nih.gov These scaffolds provide a rigid framework to orient the critical side chains for interaction with a biological target, such as inhibiting protein-protein interactions. purdue.edufrontiersin.org

Combinatorial chemistry is a powerful technique for drug discovery that involves the rapid synthesis of a large number of different but structurally related molecules, known as a library. nih.gov These libraries are then screened for activity against a biological target to identify lead compounds. Threonine derivatives, including this compound, can be valuable building blocks in the creation of such libraries.

Using strategies like the "split-pool" synthesis method on a solid support, diverse libraries of peptidomimetics can be generated. nih.gov In this process, a resin is divided into portions, each is reacted with a different building block (like a threonine derivative), and then the portions are recombined. Repeating this process allows for the exponential generation of unique compounds. Libraries based on universal peptidomimetic scaffolds, which can present side chains in conformations resembling various secondary structures, have been designed for high-throughput screening against diverse targets. acs.org The integration of threonine provides both a key side-chain functionality and stereochemical definition within the library members.

Role in the Synthesis of Complex and Challenging Peptide Sequences, Including Macrocyclizations

The synthesis of long or structurally complex peptides often encounters problems such as aggregation and incomplete reactions. The choice of protecting groups, including the benzyl ester of this compound, is a critical parameter for success. In Boc-based SPPS, the threonine side chain is commonly protected as a benzyl ether, which offers a specific level of acid stability compatible with the synthesis strategy. peptide.com

Macrocyclization, the process of linking the N- and C-termini of a peptide or connecting the C-terminus to a side chain, is a widely used strategy to confer conformational rigidity and improved metabolic stability to peptides. nih.gov The resulting cyclic structures often exhibit enhanced biological activity. The synthesis of the linear peptide precursor required for cyclization is typically performed using SPPS, where building blocks like this compound can be incorporated.

One common method for backbone cyclization involves the intramolecular reaction between an N-terminal amine and a C-terminal thioester. nih.gov More advanced techniques, such as reversible covalent templating, use a solid-supported template strand to pre-organize linear peptide fragments, facilitating an efficient head-to-tail cyclization upon activation. nih.gov In all these strategies, the initial synthesis of the linear peptide segment relies on standard SPPS chemistry, where the specific protecting groups on threonine and other amino acids are chosen to ensure compatibility with the subsequent cyclization and final deprotection steps. The use of a C-terminal benzyl ester, as found in this compound, can also be a key feature in the synthesis of specific peptide ester analogs. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
L-Threonine benzyl ester hydrochloride This compound
Fluorenylmethyloxycarbonyl-Threonine(monobenzyl-phospho)-OH Fmoc-Thr(PO(OBzl)OH)-OH
Diisopropylethylamine DIPEA
Trifluoroacetic acid TFA
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HATU

Advanced Analytical Methodologies for Process Monitoring and Product Characterization

Chromatographic Techniques for Purity Assessment and Reaction Progression

Chromatography is a cornerstone for analyzing H-Thr-OBzl.HCl, enabling the separation of the target compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is the definitive method for assessing the purity of this compound. Commercial suppliers routinely use HPLC to certify the purity of the compound, often reporting levels greater than 98%. tcichemicals.comrsc.orgavantorsciences.com A typical setup involves a reversed-phase column, which separates compounds based on hydrophobicity.

A common approach for analyzing amino acid hydrochlorides is to use a C18 column. nih.gov The mobile phase is typically an aqueous buffer system, such as a phosphate (B84403) buffer, mixed with an organic solvent like acetonitrile (B52724). nih.gov Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the solvent composition changes over time, can be employed to achieve optimal separation. nih.gov

Detection is frequently performed using an ultraviolet (UV) detector set at a low wavelength, such as 214 nm, where the peptide bond and benzyl (B1604629) chromophore absorb light. nih.gov The retention time of the this compound peak provides qualitative identification, while the area under the peak is proportional to its concentration, allowing for precise quantitative analysis and purity determination.

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Typical Value/Condition
Column Reversed-Phase C18, 5 µm (4.6 mm x 250 mm) nih.gov
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (pH adjusted) B: Acetonitrile nih.gov
Elution Mode Isocratic or Gradient
Flow Rate 0.5 - 1.0 mL/min nih.gov
Detection UV at 214 nm nih.gov
Column Temp. 25-30 °C nih.gov

| Injection Vol. | 10-20 µL nih.gov |

This table is generated based on typical methods for similar compounds.

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective tool for monitoring the progress of the esterification reaction that produces this compound. sigmaaldrich.com By spotting the reaction mixture on a silica (B1680970) gel plate and developing it in an appropriate solvent system, chemists can quickly visualize the consumption of the starting material (L-Threonine) and the formation of the product. crsubscription.com

A common mobile phase for separating amino acids and their less polar esters is a mixture of n-butanol, acetic acid, and water. crsubscription.comresearchgate.net In this system, the more polar L-Threonine will have a lower retention factor (Rf), while the less polar this compound product will travel further up the plate, resulting in a higher Rf value.

After development, the plate is typically visualized using a ninhydrin (B49086) solution. researchgate.netorientjchem.org Ninhydrin reacts with the primary amine of both L-Threonine and its benzyl ester, producing characteristic colored spots (usually purple or violet), allowing for their identification. crsubscription.com It is important to note that the acidic nature of silica gel can sometimes cause partial hydrolysis of the ester back to the amino acid during chromatography, which must be considered when interpreting the results. chromforum.org

Spectroscopic Techniques for Structural Elucidation of Intermediates and Final Products

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and identifying any intermediates or impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are used to confirm that the correct chemical structure has been synthesized, including the stereochemistry. rsc.org

In the ¹H NMR spectrum, distinct signals are expected for each type of proton in the molecule. The aromatic protons of the benzyl group typically appear in the 7.3-7.5 ppm region. libretexts.org The benzylic methylene (B1212753) protons (O-CH₂-Ph) would appear as a singlet or a pair of doublets around 5.2 ppm. The protons on the threonine backbone, including the α-proton (Hα), β-proton (Hβ), and the methyl protons (γ-CH₃), would have characteristic shifts and coupling patterns that confirm the threonine structure. organicchemistrydata.orgopenstax.org

¹³C NMR provides complementary information, showing distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic ring, the benzylic carbon, and the carbons of the threonine backbone. nih.gov The data collectively confirms the successful esterification and the integrity of the amino acid structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Phenyl Aromatic C-H ~7.4 (multiplet) ~128-135
Benzyl Methylene O-C H₂-Ph ~5.2 (singlet) ~67
Ester Carbonyl -C =O - ~170
Alpha-Carbon α-CH ~4.1 (doublet) ~58
Beta-Carbon β-CH ~4.3 (multiplet) ~66

This table contains predicted values based on established chemical shift ranges and data from similar compounds. libretexts.orgopenstax.org The solvent is typically DMSO-d₆ or D₂O.

Mass Spectrometry (MS) is employed to confirm the molecular weight of this compound and to identify impurities. Using a soft ionization technique like Electrospray Ionization (ESI), the compound can be observed as a protonated molecular ion [M+H]⁺, which for this compound (C₁₁H₁₅NO₃) would have an m/z value corresponding to its molecular weight (210.11 Da, for the free base).

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. nih.gov Characteristic fragmentation patterns for amino acid benzyl esters include the neutral loss of benzyl alcohol or cleavage at the ester and amide bonds. rsc.orglibretexts.org Key fragments can include the tropylium (B1234903) ion (m/z 91) from the benzyl group and ions resulting from the loss of the entire ester group or parts of the threonine side chain. nih.govmiamioh.edu This fragmentation data helps to confirm the identity of the molecule and to characterize the structure of any co-eluting impurities found during HPLC analysis.

In Situ Monitoring Techniques for Real-Time Reaction Analysis

In the context of peptide synthesis where this compound is often used as a building block, in situ monitoring techniques are crucial for optimizing reaction conditions and yields. rsc.org These process analytical technologies (PAT) provide real-time data without the need for sample removal and offline analysis. rsc.org

One such technique is UV-Vis spectroscopy, which can be used to monitor the deprotection of N-terminally protected amino acids (e.g., with an Fmoc group) during solid-phase peptide synthesis (SPPS). The release of the Fmoc group can be quantified by its strong UV absorbance. researchgate.net

Another advanced method involves the use of a variable bed flow reactor, which monitors changes in resin volume or backpressure in real-time. rsc.orgresearchgate.net During the coupling of an amino acid, the resin bed swells, and this change can be precisely measured to determine when the reaction is complete. rsc.org This allows for the immediate detection of incomplete couplings or aggregation issues, enabling chemists to make on-the-fly adjustments to coupling times or reagents to ensure the successful synthesis of the target peptide. rsc.orgresearchgate.net

Computational and Theoretical Investigations of H Thr Obzl.hcl Reactivity and Interactions

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of H-Thr-OBzl.HCl, DFT studies are instrumental in elucidating the mechanisms of reactions it participates in, such as peptide bond formation or ester hydrolysis. These studies involve mapping the potential energy surface of the reaction, identifying stationary points corresponding to reactants, products, intermediates, and, most importantly, transition states.

For instance, in a hypothetical DFT study on the formation of the tetrahedral intermediate, key bond lengths and angles in the transition state can be determined. These structural parameters provide a detailed picture of the geometry of the molecule as it traverses the reaction coordinate.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the Transition State of Tetrahedral Intermediate Formation in the Esterification of Threonine with Benzyl (B1604629) Alcohol

ParameterValue (Å)
C-O (carbonyl) bond length1.35
C-O (benzyl alcohol) forming bond length1.85
O-H (benzyl alcohol) bond length1.05
C-N bond length1.48

Note: The data in this table is illustrative and represents typical values for such a transition state.

Furthermore, DFT calculations can be employed to study the aminolysis of this compound, a crucial step in peptide synthesis where the ester is reacted with another amino acid to form a peptide bond. acs.orgnih.gov DFT can help in understanding the role of the hydrochloride salt and the protonated amine in the reaction mechanism, as well as the energetics of the transition states involved in the formation of the new amide bond. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While DFT provides a static picture of a molecule at its energy minima and transition states, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. easychair.org For this compound, MD simulations are essential for exploring its conformational landscape and understanding the influence of the surrounding solvent environment on its structure and dynamics. upc.edu

An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, methanol, or a non-polar solvent) and solving Newton's equations of motion for every atom in the system over a specified period. nih.gov This generates a trajectory of atomic positions and velocities, from which various properties can be analyzed.

Conformational Analysis: The threonine residue in this compound has several rotatable bonds, leading to a multitude of possible conformations. MD simulations can sample these conformations, revealing the most populated and energetically favorable structures. ias.ac.in Analysis of the dihedral angles (phi, psi, and chi) of the threonine backbone and side chain over the simulation time provides a detailed Ramachandran-like plot, highlighting the preferred conformational states. nih.gov

Solvent Effects: The solvent plays a critical role in the behavior of this compound, particularly due to its charged nature (protonated amine and chloride counter-ion) and hydrogen bonding capabilities (hydroxyl and carbonyl groups). researchgate.netnih.gov MD simulations can explicitly model the interactions between the solute and solvent molecules. Analysis of the radial distribution functions (RDFs) between specific atoms of this compound and solvent molecules can quantify the extent and nature of solvation. nih.gov For example, the RDF of water oxygen atoms around the ammonium (B1175870) group would reveal a well-defined solvation shell, indicating strong hydrogen bonding.

Table 2: Illustrative Data from a Hypothetical MD Simulation of this compound in Water

ParameterDescriptionIllustrative Value
Radius of Gyration (Rg)A measure of the molecule's compactness.4.5 ± 0.3 Å
Solvent Accessible Surface Area (SASA)The surface area of the molecule accessible to the solvent.250 ± 20 Ų
Number of Hydrogen Bonds (Solute-Solvent)Average number of hydrogen bonds between this compound and water molecules.8 ± 2

Note: The data in this table is illustrative and represents plausible results from an MD simulation.

In Silico Design and Prediction of Novel Synthetic Pathways and Product Characteristics

Computational methods can be proactively used to design novel synthetic pathways and predict the characteristics of new molecules derived from this compound. This in silico approach can significantly accelerate the discovery and optimization of new chemical entities with desired properties.

Novel Synthetic Pathways: By leveraging computational tools, it is possible to design and evaluate new synthetic routes for derivatives of this compound. For example, if the goal is to synthesize a dipeptide, computational software can help in selecting the optimal coupling reagents and reaction conditions by predicting reaction yields and potential side products. masterorganicchemistry.comyoutube.com This can involve building a database of known reactions and using machine learning algorithms to predict the outcome of new, untested reactions. researchgate.net

Prediction of Product Characteristics: Once a new derivative of this compound is designed, computational methods can be used to predict its physicochemical properties before it is synthesized in the lab. nih.gov These properties can include its three-dimensional structure, solubility, lipophilicity (logP), and electronic properties. For instance, if this compound is to be incorporated into a larger peptide, molecular modeling can predict the conformation of the final peptide and its potential to interact with a biological target. nih.govnih.gov

Quantum Chemical Calculations for Understanding Reactivity and Selectivity Profiles

Quantum chemical calculations, including but not limited to DFT, provide a fundamental understanding of the electronic structure of a molecule, which in turn governs its reactivity and selectivity. researchgate.net For this compound, these calculations can pinpoint the most reactive sites and explain why certain reactions occur with high selectivity.

Reactivity Indices: Various reactivity descriptors can be calculated from the electronic structure of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Electrostatic Potential Maps: An electrostatic potential (ESP) map visually represents the charge distribution on the surface of a molecule. For this compound, the ESP map would show regions of negative potential (electron-rich) around the carbonyl oxygen and the hydroxyl group, and regions of positive potential (electron-poor) around the protonated amine and the acidic protons. This map is invaluable for predicting where electrophilic and nucleophilic attacks are most likely to occur.

Selectivity Profiles: In reactions where multiple products are possible, quantum chemical calculations can help predict the selectivity. For example, in a reaction involving the hydroxyl group of the threonine side chain, calculations can determine the relative activation energies for reactions at the primary versus the secondary hydroxyl group, thus predicting the regioselectivity. Similarly, the enantioselectivity of reactions involving the chiral centers of this compound can be investigated by calculating the energies of the diastereomeric transition states. researchgate.netrug.nl

Table 3: Hypothetical Quantum Chemical Descriptors for this compound

DescriptorIllustrative ValueInterpretation
HOMO Energy-8.5 eVIndicates the energy of the most available electrons for donation.
LUMO Energy-1.2 eVIndicates the energy of the lowest available orbital for accepting electrons.
HOMO-LUMO Gap7.3 eVSuggests good kinetic stability.
Dipole Moment5.2 DIndicates a significant separation of charge within the molecule.

Note: The data in this table is illustrative and represents plausible values for a molecule of this type.

By integrating these diverse computational and theoretical approaches, a comprehensive and multi-faceted understanding of this compound can be achieved. This knowledge is not only of fundamental scientific interest but also holds significant practical value for the rational design and application of this important chemical compound.

Challenges and Future Directions in Research Utilizing H Thr Obzl.hcl

Addressing Synthetic Hurdles in Hydrophobic and Aggregation-Prone Peptide Sequences

A significant challenge in Solid-Phase Peptide Synthesis (SPPS) is the synthesis of sequences rich in hydrophobic amino acids. genscript.comnih.gov These peptides have a high tendency to aggregate on the solid support, driven by intermolecular hydrogen bonding that forms stable secondary structures like β-sheets. genscript.com This aggregation can hinder the access of reagents to the reactive sites, leading to incomplete coupling and deprotection steps, ultimately resulting in failed syntheses or complex crude products that are difficult to purify. biotage.com

The incorporation of threonine residues, while sometimes contributing to steric hindrance, can also be part of the solution. Research has shown that strategic modifications involving threonine can disrupt the hydrogen bonding networks responsible for aggregation. peptide.com Key strategies include:

Backbone Protection: Introducing protecting groups such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) onto the amide backbone nitrogen effectively prevents hydrogen bond formation, which is a primary driver of aggregation. peptide.comsigmaaldrich.com

Pseudoproline Dipeptides: The use of pseudoprolines derived from serine and threonine can be introduced into a peptide sequence to disrupt aggregation-inducing secondary structures. peptide.comsigmaaldrich.com

Solvent and Additive Optimization: Employing specialized solvents or additives can improve the solvation of the growing peptide chain. This includes using highly polar solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), or adding chaotropic salts such as lithium chloride (LiCl) to disrupt aggregation. peptide.comsigmaaldrich.comcreative-peptides.com

Future research will focus on developing more effective backbone-protecting groups and optimizing their placement within hydrophobic sequences to maximize synthetic success.

Table 1: Strategies to Mitigate On-Resin Peptide Aggregation

Strategy Principle Advantages Key Considerations
Chaotropic Salts Salts like LiCl or KSCN disrupt non-covalent interactions and hydrogen bonding. peptide.com Easy to implement; can be added to wash or coupling solutions. May not be universally effective; potential for side reactions with certain residues.
"Magic Mixture" A solvent cocktail (e.g., DCM/DMF/NMP with Triton X100) designed to improve solvation and disrupt aggregates. sigmaaldrich.com Can be highly effective for very difficult sequences. Complex mixture; potential for purification challenges.
Backbone Protection Reversible protection of the backbone amide nitrogen (e.g., with Hmb/Dmb groups) prevents interchain hydrogen bonding. peptide.comsigmaaldrich.com Highly effective; prevents aspartimide formation. Requires specialized amino acid derivatives; additional synthesis steps.
Pseudoproline Dipeptides Introduction of a Ser- or Thr-derived oxazolidine (B1195125) ring acts as a "kink" to disrupt secondary structures. peptide.com Very effective at breaking β-sheet formation. Limited to sequences containing Ser or Thr; requires specific dipeptide building blocks.
Elevated Temperatures Increasing the reaction temperature provides energy to overcome aggregation forces. peptide.com Can significantly increase coupling efficiency. Increased risk of racemization and other side reactions.

Innovations in Automated and Continuous Flow Peptide Synthesis Technologies

The evolution from manual to automated peptide synthesis has revolutionized the field, enabling the routine production of complex peptides with reduced human error. beilstein-journals.orgnih.gov Automated SPPS is a cornerstone technology for producing chemically engineered peptides for various applications, including therapeutics. beilstein-journals.orgnih.gov

Two major technological advancements are shaping the future of peptide synthesis:

Microwave-Assisted Peptide Synthesis (MW-SPPS): The application of microwave energy has proven to be a significant innovation. Microwaves can effectively disrupt peptide aggregation and accelerate coupling and deprotection reactions by directly heating the solvent and resin. researchgate.net This leads to shorter synthesis times, improved purity, and the ability to successfully synthesize long and difficult sequences that would otherwise fail under conventional conditions. researchgate.netlifesciencexchange.com

Continuous Flow Peptide Synthesis: Moving from traditional batch processes to continuous flow systems is a key principle of green chemistry. advancedchemtech.com Flow chemistry allows for precise control over reaction parameters like temperature and time, leading to higher efficiency, better yields, and a significant reduction in solvent and reagent waste. advancedchemtech.comacs.org This technology is a primary target for making the iterative process of peptide synthesis more sustainable and scalable. researchgate.netrsc.org

H-Thr-OBzl.HCl, as a fundamental building block, is fully compatible with these advanced platforms. The stability of its benzyl (B1604629) protecting group is well-suited for the conditions in many automated synthesizers, and its role in peptides prone to aggregation makes its strategic use in these high-efficiency systems particularly relevant.

Table 2: Comparison of Peptide Synthesis Technologies

Technology Description Advantages Challenges
Conventional Batch SPPS The peptide is synthesized stepwise on a resin support in a single reaction vessel with discrete steps for coupling, washing, and deprotection. rsc.org Well-established; suitable for a wide range of chemistries. Time-consuming; high consumption of solvents and reagents; prone to aggregation issues. advancedchemtech.com
Microwave-Assisted SPPS (MW-SPPS) Utilizes microwave energy to accelerate reaction rates and overcome aggregation. researchgate.net Faster synthesis cycles; higher coupling efficiency; improved purity for difficult sequences. researchgate.netlifesciencexchange.com Requires specialized instrumentation; potential for side reactions if not carefully controlled.
Continuous Flow SPPS Reagents are continuously pumped through a reactor containing the solid support, allowing for an uninterrupted process. quora.com Significant reduction in waste; precise control of reaction conditions; improved safety and scalability. advancedchemtech.comacs.org Requires specialized equipment; process optimization can be complex.

Exploration of Novel Protecting Group Chemistries and Orthogonal Deprotection Strategies

The concept of orthogonality is fundamental to complex chemical synthesis. nih.gov An orthogonal protection scheme allows for the selective removal of one class of protecting group in the presence of others, enabling precise, site-specific modifications. nih.govthieme-connect.de this compound belongs to the Boc/Bzl protection strategy, where the N-terminal Boc group is removed by mild acid, while the C-terminal benzyl ester and side-chain benzyl ethers are cleaved with strong acid (e.g., HF) or catalytic hydrogenolysis. peptide.com

Research is actively pursuing the development of new protecting groups and deprotection methods to expand the synthetic toolbox:

Novel Hydroxyl Protecting Groups: To enhance orthogonality, especially within the dominant Fmoc/tBu strategy, new protecting groups for the hydroxyl function of threonine are being explored. These include trityl (Trt) ethers, which can be selectively removed for on-resin modifications like phosphorylation, and acid-labile tetrahydropyranyl (THP) groups. peptide.comnih.gov

Alternative Deprotection Methods: A major drawback of the Boc/Bzl strategy is the use of harsh reagents for final cleavage. Innovations include the use of nickel boride for the rapid and chemoselective cleavage of benzyl esters under mild conditions, providing a valuable alternative to strong acids or hydrogenation. organic-chemistry.org This method is highly selective and does not affect other common protecting groups like t-butyl esters or benzyl ethers. organic-chemistry.org

Photolabile Groups: Protecting groups that can be removed with light offer unparalleled spatial and temporal control over deprotection, a powerful tool for creating complex peptide architectures and microarrays. nih.gov

Table 3: Examples of Orthogonal Protecting Groups for Threonine's Hydroxyl Group

Protecting Group Abbreviation Cleavage Condition Orthogonal To
Benzyl ether Bzl Strong acid (HF); Catalytic Hydrogenolysis Fmoc, Boc, Aloc
tert-Butyl ether tBu Strong acid (TFA) Fmoc, Bzl (H₂), Aloc
Trityl ether Trt Very mild, dilute acid (e.g., 1% TFA) Fmoc, tBu, Bzl
Allyloxycarbonyl Aloc Pd(0) catalyst Fmoc, Boc, tBu, Bzl
Tetrahydropyranyl THP Mild aqueous acid Fmoc, Bzl (H₂)

Expanding the Utility of this compound in Bioconjugation and Chemical Biology Applications

This compound is a precursor for synthesizing threonine-containing peptides that are central to numerous applications in chemical biology and bioconjugation. The unique chemical properties of the threonine residue, particularly its secondary hydroxyl group, make it a valuable site for ligation and modification.

Key research areas include:

Serine/Threonine Ligation (STL): STL is a powerful, thiol-free ligation method that has emerged as a key alternative to Native Chemical Ligation (NCL). acs.org This strategy involves the reaction of a peptide with an N-terminal serine or threonine residue with another peptide possessing a C-terminal salicylaldehyde (B1680747) (SAL) ester. acs.orgnih.gov The reaction proceeds chemoselectively in unprotected peptide fragments, making it a highly attractive method for the synthesis of large proteins and cyclic peptides. nih.gov

Threonine Ligation via Thiol Surrogates: To expand the scope of NCL, methods have been developed to achieve ligation at threonine sites by incorporating a γ-thiol threonine surrogate into one peptide fragment. nih.gov Following the ligation reaction, the auxiliary thiol group is removed through a desulfurization step, yielding a native peptide bond at the threonine site. nih.gov

Site-Specific Modification: The threonine side chain serves as a handle for introducing a wide array of modifications, including glycosylation, phosphorylation, and the attachment of fluorescent probes or drug molecules. The ability to synthesize threonine-containing peptides using building blocks like this compound is the first step in creating these valuable chemical biology tools.

Table 4: Peptide Ligation Strategies at Threonine Residues

Ligation Method Key Components Mechanism Key Feature
Serine/Threonine Ligation (STL) N-terminal Ser/Thr peptide + C-terminal Salicylaldehyde (SAL) ester peptide. nih.gov Imine capture followed by intramolecular acyl transfer and acidolysis. acs.org Thiol-free; uses natural Ser/Thr residues to mediate ligation.
Thiol-Threonine Ligation N-terminal γ-thiol threonine surrogate + C-terminal thioester peptide. nih.gov Trans-thioesterification followed by intramolecular S-to-N acyl shift and desulfurization. Expands the scope of Native Chemical Ligation (NCL) to non-cysteine residues.

Advancements Towards Fully Sustainable and Environmentally Conscious Peptide Synthesis Processes

The pharmaceutical and chemical industries are under increasing pressure to adopt greener and more sustainable practices. researchgate.netrsc.org Peptide synthesis, particularly SPPS, is notorious for its poor environmental profile, generating vast quantities of hazardous waste, with solvents like N,N-dimethylformamide (DMF) being a primary contributor. advancedchemtech.comacs.orggcande.org It is estimated that producing one kilogram of a peptide active pharmaceutical ingredient (API) can generate tons of chemical waste. advancedchemtech.comgcande.org

Future research is heavily focused on greening the entire peptide synthesis workflow:

Green Solvents: A major thrust is the replacement of hazardous solvents. Researchers are exploring more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone, and even water-based synthesis systems. advancedchemtech.comacs.orgcreative-peptides.com

Process Intensification: Technologies like continuous flow synthesis inherently reduce waste by using reagents more efficiently. advancedchemtech.comquora.com Other strategies include developing protocols that eliminate intermediate washing steps, such as in situ Fmoc deprotection, which can save up to 60% of solvent use. tandfonline.com

Waste Reduction and Recycling: Efforts are underway to develop robust methods for recycling and recovering process solvents like acetonitrile (B52724) and DMF, which would dramatically improve the sustainability of large-scale manufacturing. lifesciencexchange.com

While the Boc/Bzl strategy involving this compound is robust, its reliance on hazardous cleavage reagents like HF positions it as less "green" than the Fmoc/tBu approach. A key future direction is the integration of milder cleavage protocols for benzyl-type protecting groups or a broader industrial shift towards Fmoc-based building blocks within sustainable manufacturing platforms. acs.org

Table 5: Green Chemistry Approaches in Peptide Synthesis

Approach Description Environmental Benefit
Solvent Replacement Replacing hazardous solvents (DMF, DCM) with greener alternatives like 2-MeTHF, ethanol, or water. advancedchemtech.comacs.org Reduces toxicity, improves worker safety, and minimizes hazardous waste disposal.
Continuous Flow Processing Shifting from batch reactors to continuous flow systems. advancedchemtech.comquora.com Lowers solvent and reagent consumption; improves energy efficiency and process control.
Convergent Synthesis Synthesizing smaller peptide fragments and joining them via ligation. advancedchemtech.com Increases overall yield and atom economy; reduces cumulative waste.
Reagent Recycling Implementing systems to recover and reuse solvents like acetonitrile and DMF. lifesciencexchange.com Reduces raw material consumption and waste output; lowers production costs.
Process Optimization Developing protocols with fewer steps, such as in situ deprotection to minimize washing. tandfonline.com Drastically reduces solvent usage, which constitutes the bulk of waste in SPPS. oxfordglobal.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing H-Thr-OBzl.HCl in laboratory settings?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods using benzyloxycarbonyl (Bzl) protection for the threonine hydroxyl group. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C spectra) and high-performance liquid chromatography (HPLC) for purity assessment (>98% by analytical certificate) . For reproducibility, experimental protocols must detail reaction conditions (solvent, temperature, catalysts) and purification steps (e.g., recrystallization or column chromatography) .

Q. How should this compound be stored to maintain stability, and what solvents optimize its solubility?

  • Methodological Answer : Store lyophilized powder at -80°C for long-term stability (6-month shelf life) or -20°C for short-term use (1 month). For solubility, prepare stock solutions in DMSO (10 mM recommended), ensuring gradual heating to 37°C and sonication to prevent aggregation. Avoid repeated freeze-thaw cycles to preserve integrity .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound synthesis while minimizing side reactions?

  • Methodological Answer : Yield optimization requires systematic variation of reaction parameters:

  • Catalyst selection : Use coupling agents like HBTU or DCC for efficient amide bond formation.
  • Temperature control : Maintain 0–4°C during activation steps to suppress racemization.
  • Solvent choice : Dichloromethane (DCM) or dimethylformamide (DMF) balances solubility and reactivity.
    Validate each step via thin-layer chromatography (TLC) and intermediate mass spectrometry (MS) analysis .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. HPLC) during structural validation?

  • Methodological Answer : Contradictions may arise from impurities or solvent artifacts. Address this by:

  • Cross-validation : Compare NMR peaks with reference spectra of analogous compounds (e.g., H-Tyr-OBzl.HCl) .
  • Purification refinement : Repeat HPLC under gradient elution conditions to isolate target peaks.
  • Error analysis : Quantify signal-to-noise ratios in spectral data and document batch-specific variations .

Q. How can this compound be integrated into orthogonal assays (e.g., enzymatic stability studies or peptide chain elongation)?

  • Methodological Answer : For enzymatic studies:

  • Substrate preparation : Co-incubate this compound with proteases (e.g., trypsin) in buffered solutions (pH 7–8).
  • Kinetic analysis : Use LC-MS to track deprotection kinetics and quantify residual benzyl groups.
    For peptide elongation, employ iterative SPPS cycles, monitoring coupling efficiency via Kaiser tests .

Q. What frameworks (e.g., PICO, FINER) guide hypothesis-driven research on this compound’s biochemical applications?

  • Methodological Answer : Apply the FINER criteria :

  • Feasibility : Ensure access to specialized equipment (e.g., peptide synthesizers).
  • Novelty : Investigate understudied applications (e.g., targeted drug delivery vectors).
  • Ethics : Adhere to institutional safety protocols for handling corrosive reagents (e.g., HCl byproducts) .
    Use PICO to structure comparative studies (e.g., this compound vs. unprotected threonine in peptide stability) .

Data Presentation and Reproducibility

Q. How should researchers document experimental protocols for peer-reviewed publication?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Main manuscript : Include synthesis and characterization data for ≤5 compounds.
  • Supporting information : Provide raw spectral data (NMR, HPLC traces), detailed reaction schemes, and purity certificates.
  • Ethical compliance : Disclose solvent disposal methods and safety approvals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.